molecular formula C11H12ClNOS B4987037 4-(4-chlorophenoxy)butyl thiocyanate

4-(4-chlorophenoxy)butyl thiocyanate

Cat. No.: B4987037
M. Wt: 241.74 g/mol
InChI Key: VLMJBTSTBYGATK-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)butyl thiocyanate is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of a thiocyanate group (-SCN) attached to a butyl chain, which is further connected to a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenoxy)butyl thiocyanate typically involves the reaction of 4-chlorophenol with butyl bromide to form 4-(4-chlorophenoxy)butane. This intermediate is then reacted with thiocyanate salts, such as potassium thiocyanate, in the presence of a suitable solvent like acetone or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenoxy)butyl thiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: Reduction of the thiocyanate group can yield amines or other reduced products.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions can yield various substituted thiocyanates.
  • Oxidation can produce sulfonyl derivatives.
  • Reduction can lead to the formation of amines or other reduced compounds.

Scientific Research Applications

4-(4-Chlorophenoxy)butyl thiocyanate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)butyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to various biological effects.

Comparison with Similar Compounds

  • 4-(2-Chlorophenoxy)butyl thiocyanate
  • 4-Chlorobenzoyl thiocyanate
  • 3-(2-Chlorophenoxy)propyl thiocyanate

Comparison: 4-(4-Chlorophenoxy)butyl thiocyanate is unique due to the specific positioning of the chlorophenoxy group and the butyl chain. This structural arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds. For example, the position of the chlorine atom in 4-(2-chlorophenoxy)butyl thiocyanate can lead to different chemical and biological properties.

Properties

IUPAC Name

4-(4-chlorophenoxy)butyl thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNOS/c12-10-3-5-11(6-4-10)14-7-1-2-8-15-9-13/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMJBTSTBYGATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCSC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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